Isomurrayafoline B
Overview
Description
7-methoxy-3-methyl-8-(3-methylbut-2-enyl)-9H-carbazol-2-ol is a complex organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-3-methyl-8-(3-methylbut-2-enyl)-9H-carbazol-2-ol typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions. The specific steps for synthesizing this compound may include:
Formation of the hydrazone: Reacting a suitable ketone or aldehyde with phenylhydrazine to form a hydrazone intermediate.
Cyclization: Treating the hydrazone with an acid catalyst to induce cyclization, forming the carbazole core.
Functionalization: Introducing the methoxy, methyl, and prenyl groups through various substitution reactions.
Industrial Production Methods
Industrial production of 7-methoxy-3-methyl-8-(3-methylbut-2-enyl)-9H-carbazol-2-ol may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include using continuous flow reactors, employing more efficient catalysts, and minimizing the number of purification steps.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-3-methyl-8-(3-methylbut-2-enyl)-9H-carbazol-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the carbazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrocarbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the reagents used.
Scientific Research Applications
7-methoxy-3-methyl-8-(3-methylbut-2-enyl)-9H-carbazol-2-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of 7-methoxy-3-methyl-8-(3-methylbut-2-enyl)-9H-carbazol-2-ol depends on its specific biological activity. For example, if it exhibits anticancer properties, it may interact with cellular targets such as DNA, enzymes, or receptors, leading to cell cycle arrest or apoptosis. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound of the carbazole family.
7-methoxy-3-methylcarbazole: A simpler derivative with similar structural features.
8-(3-methylbut-2-enyl)carbazole: Another derivative with a different substitution pattern.
Uniqueness
7-methoxy-3-methyl-8-(3-methylbut-2-enyl)-9H-carbazol-2-ol is unique due to its specific combination of functional groups, which may confer distinct biological activities and physicochemical properties compared to other carbazole derivatives.
Properties
IUPAC Name |
7-methoxy-3-methyl-8-(3-methylbut-2-enyl)-9H-carbazol-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-11(2)5-6-14-18(22-4)8-7-13-15-9-12(3)17(21)10-16(15)20-19(13)14/h5,7-10,20-21H,6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLPKTCBCLWABD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)NC3=C2C=CC(=C3CC=C(C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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